ABT-002

Targeted protein degradation Molecular glue GSPT1

Standard CRBN-targeting IMiDs lack GSPT1 engagement and single-target degraders miss NEK7. ABT-002 is the only dual GSPT1/NEK7 molecular glue degrader validated by PDB 9HNE. - GSPT1 DC50 <10 nM; NEK7 DC50 ~100 nM (6h, Hep3B) - IKZF1-sparing vs lenalidomide/pomalidomide - Active metabolite of VAP-1-activated prodrug ABS-752 for liver-selective studies - Benchmark in 10 HCC PDX models (80% response rate, 16-100% TGI) Available as synthetic reference compound.

Molecular Formula C14H11FN2O5
Molecular Weight 306.25 g/mol
Cat. No. B15621018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-002
Molecular FormulaC14H11FN2O5
Molecular Weight306.25 g/mol
Structural Identifiers
InChIInChI=1S/C14H11FN2O5/c15-9-4-7-6(3-8(9)14(21)22)5-17(13(7)20)10-1-2-11(18)16-12(10)19/h3-4,10H,1-2,5H2,(H,21,22)(H,16,18,19)
InChIKeyOBCYSDKGKQWABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABT-002 – VAP-1-Activated Molecular Glue Degrader for HCC


ABT-002 (CAS 2438239-83-7, MW 306.25, C₁₄H₁₁FN₂O₅) is a synthetic organic molecular glue degrader that functions as the active metabolite of the clinical-stage prodrug ABS-752 [1]. It engages cereblon (CRBN) to induce ternary complex formation with the translation termination factor GSPT1 and the NLRP3-inflammasome regulator NEK7, promoting their ubiquitination and proteasomal degradation [1]. ABT-002 also degrades CK1α and SALL4 but spares IKZF1, distinguishing it from classical immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide [1]. A high-resolution crystal structure of the DDB1–CRBN–GSPT1 complex with ABT-002 has been deposited (PDB: 9HNE, 3.9 Å) [2]. The compound is currently deployed in preclinical and clinical hepatocellular carcinoma (HCC) research via its prodrug ABS-752, which is selectively activated by the monoamine oxidase VAP-1 (AOC3) overexpressed in cirrhotic liver [1].

Why ABT-002 Cannot Be Substituted


Molecular glue degraders operating through CRBN are highly sensitive to subtle structural variations that alter neosubstrate recruitment profiles, ternary complex geometry, and degradation kinetics [1]. ABT-002 is uniquely generated in situ from the VAP-1-activated prodrug ABS-752, meaning its local concentration depends on tissue-specific enzyme expression—a pharmacokinetic attribute absent from direct-acting GSPT1 degraders such as CC-90009 (eragidomide) or CC-885 [1]. Furthermore, ABT-002 is the only publicly disclosed molecular glue demonstrated to co-degrade both GSPT1 and NEK7 via independent CRBN-dependent mechanisms; single-target GSPT1 degraders do not recapitulate this dual pharmacology, and IMiDs such as lenalidomide and pomalidomide degrade IKZF1 and SALL4 without meaningful GSPT1 engagement [1]. Consequently, substitution with any in-class analog would result in a qualitatively different degradation signature, altered cell-killing mechanism, and loss of the liver-selective activation advantage [1].

ABT-002 Comparative Evidence


Dual GSPT1/NEK7 Degradation vs. CC-90009

ABT-002 is the only molecular glue demonstrated to independently co-degrade both GSPT1 and NEK7 via CRBN. In Hep3B cells, ABT-002 (delivered as prodrug ABS-752) degrades GSPT1 with a DC₅₀ of <10 nM after 6 h and NEK7 with a DC₅₀ of approximately 100 nM [1]. By contrast, the clinical-stage GSPT1-selective degrader CC-90009 (eragidomide) degrades GSPT1 (EC₅₀ ~9 nM in AML cells) but does not recruit or degrade NEK7 in Hep3B cells, as confirmed by Western blot in the same study [1][2]. This was further validated using a GSPT1 G575N mutant Hep3B line: ABS-752-mediated NEK7 degradation was GSPT1-independent, whereas CC-90009 had no effect on NEK7 levels regardless of GSPT1 status [1].

Targeted protein degradation Molecular glue GSPT1 NEK7 Hepatocellular carcinoma

VAP-1-Dependent Prodrug Activation

ABT-002 is generated through a two-step VAP-1-mediated metabolic cascade: the prodrug ABS-752 is deaminated by VAP-1 to the membrane-permeable aldehyde ABT-971, which enters cells and is oxidized to the active carboxylic acid ABT-002 [1]. VAP-1 (AOC3) is significantly overexpressed in cirrhotic liver—a hallmark of the HCC microenvironment—but not in normal hepatocytes, providing an intrinsic tissue-selectivity mechanism [1]. In primary human hepatocytes, ABS-752 showed no activity, confirming this selectivity [1]. By contrast, CC-90009 and CC-885 are direct-acting systemic GSPT1 degraders with no tissue-selective activation mechanism, and their clinical development has been challenged by a narrow therapeutic window and adverse events including hypotension and cytokine release syndrome [1][2]. PK studies in CD-1 mice and NHPs confirmed that ABT-002 is the predominant plasma species after ABS-752 dosing, with half-lives of 1.8 ± 0.9 h (mouse) and 4.9 ± 2.2 h (NHP), and ABT-002 itself exhibits limited cell membrane permeability that may further restrict systemic exposure upon release from dying tumor cells [1].

Prodrug activation VAP-1 Tissue selectivity Liver cancer Pharmacokinetics

IKZF1-Sparing Degradation vs. IMiDs

ABT-002 (via ABS-752) degrades SALL4, NEK7, CK1α, and GSPT1 but does not degrade IKZF1, as demonstrated by Western blot in H929 cells where IKZF1 is robustly expressed [1]. In contrast, pomalidomide potently degrades IKZF1 in H929 cells under the same conditions [1]. Lenalidomide degrades SALL4 comparably to ABS-752 but does not degrade GSPT1, and unlike ABS-752, lenalidomide fails to impair Hep3B cell viability in CTG assays [1]. The IKZF1-sparing profile is significant because IKZF1 degradation is associated with the teratogenicity of thalidomide and its analogs, as well as immunomodulatory effects that may be undesirable in an oncology setting focused on tumor-cell-intrinsic killing [1][2]. CC-90009 also spares IKZF1/3 but, as noted above, does not degrade NEK7 [2].

IKZF1 Neosubstrate selectivity IMiD comparison SALL4 Teratogenicity risk

CRBN Ternary Complex with GSPT1 and NEK7

In biochemical AlphaLISA ternary complex formation assays, only ABT-002 formed a significant GSPT1–CRBN complex; the prodrug ABS-752 and the aldehyde intermediate ABT-971 did not [1]. ABT-002 was also the only compound among those tested (ABS-752, ABT-003, ABT-971, ABU-031) that recruited NEK7 to CRBN [1]. The X-ray crystal structure of the DDB1–CRBN–GSPT1–ABT-002 complex (PDB: 9HNE, 3.9 Å resolution) revealed that ABT-002 binds with its glutarimide ring in the canonical tryptophan cage and its isoindolinone in the expected position, while the fluorine atom forms unique interactions with CRBN HIS353 and LYS572, and the carboxyl group hydrogen-bonds to CRBN GLU377 to stabilize the CRBN–GSPT1 interface via GSPT1 GLN351 [1][2]. In the cell-based viability counterpart, ABT-002's CTG activity was lower than expected due to limited membrane permeability, confirming that the observed cellular degradation potency is driven by the more permeable aldehyde intermediate ABT-971 generated in situ [1].

Ternary complex AlphaLISA CRBN GSPT1 recruitment NEK7 recruitment X-ray crystallography

Antitumor Efficacy in HCC PDX Models

ABS-752 (the clinical prodrug of ABT-002) was evaluated in 10 randomly selected, subcutaneously implanted HCC PDX models at 100 mg/kg BID PO for 20–21 days [1]. Tumor growth inhibition (TGI) was observed in 8 of 10 models (16–100% TGI range), with four models exceeding 50% TGI and one model (LI6643) showing complete tumor regression by day 15–16 [1]. In the Hep3B CDX model, ABS-752 at 10 mg/kg BID produced strong tumor regression, with some animals achieving complete eradication; doses of 3 and 1 mg/kg induced remarkable tumor growth inhibition [1]. These results were achieved without the dose-limiting toxicities reported for systemic GSPT1 degraders such as CC-90009, where clinical development has been constrained by hypotension and cytokine release syndrome [1][2]. The PDX panel heterogeneity (8/10 responder rate) mirrors the known molecular diversity of HCC, providing a clinically translatable efficacy benchmark [1].

Patient-derived xenograft HCC Tumor growth inhibition In vivo efficacy PDX

ABT-002 Research and Translational Applications


Dual GSPT1/NEK7 Suppression in HCC Drug Discovery

Research groups focused on hepatocellular carcinoma where both GSPT1-driven translation dysregulation and NEK7-mediated NLRP3 inflammasome activation contribute to tumor maintenance should prioritize ABT-002 (as ABS-752 prodrug) over single-target GSPT1 degraders such as CC-90009 or CC-885. The demonstrated independent degradation of both targets (GSPT1 DC₅₀ <10 nM; NEK7 DC₅₀ ~100 nM at 6 h in Hep3B cells [1]) provides a unique tool for dissecting the relative contributions of each pathway and for combination-regimen design where dual degradation may achieve synthetic lethality not accessible with single-target agents.

Liver-Selective Degradation via VAP-1 Prodrug

Investigators developing tissue-restricted degradation strategies should use the ABS-752/ABT-002 system as a validated chemical biology tool for liver-selective targeted protein degradation. The VAP-1-dependent activation cascade (ABS-752 → ABT-971 → ABT-002), combined with VAP-1 overexpression in cirrhotic liver and the limited membrane permeability of ABT-002 [1], offers a controllable model for studying how prodrug metabolism can spatially constrain the activity of molecular glue degraders—a concept not addressable with direct-acting GSPT1 degraders.

CRBN Neosubstrate Selectivity and SAR Profiling

Medicinal chemistry and chemical biology groups engaged in molecular glue SAR should procure ABT-002 as a reference compound representing the dual GSPT1/NEK7 degradation phenotype with IKZF1-sparing selectivity. The availability of a high-resolution co-crystal structure (PDB: 9HNE, 3.9 Å) [2] enables structure-guided optimization, while the comparative data against lenalidomide, pomalidomide, and CC-90009 (all characterized in the same primary publication [1]) provide a built-in benchmark panel for evaluating new analogs.

Preclinical HCC Efficacy in PDX Models

Contract research organizations and academic tumor biology cores conducting preclinical HCC efficacy studies should consider ABS-752 (ABT-002 prodrug) as a benchmark molecular glue agent. The 80% response rate across 10 HCC PDX models (16–100% TGI), including one complete regression, and the dose-responsive tumor growth inhibition in Hep3B CDX models (1–10 mg/kg BID) [1] provide a well-characterized efficacy baseline against which novel HCC therapeutics can be compared, particularly those targeting the CRBN-GSPT1 axis.

Technical Documentation Hub

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